molecular formula C27H32N2O6 B2692923 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid CAS No. 914358-25-1

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid

Cat. No.: B2692923
CAS No.: 914358-25-1
M. Wt: 480.561
InChI Key: OMQGRJMRDDUSKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid is a specialized cyclohexane-derived compound featuring dual orthogonal protecting groups: the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) moieties. These groups are widely employed in peptide synthesis to protect amino functionalities during sequential coupling reactions . The cyclohexane backbone provides conformational rigidity, which can influence stereochemical outcomes in synthetic applications. The carboxylic acid group at position 1 enhances solubility in polar solvents, making it suitable for solid-phase peptide synthesis (SPPS) workflows.

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O6/c1-26(2,3)35-25(33)29-27(23(30)31)14-12-17(13-15-27)28-24(32)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQGRJMRDDUSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC(CC1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid (often abbreviated as Fmoc-Ac-Cyclohexane) is a novel amino acid derivative utilized primarily in organic synthesis and peptide chemistry. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

Fmoc-Ac-Cyclohexane features a cyclohexane ring with various functional groups, including:

  • Fluorenylmethoxycarbonyl (Fmoc) : A protective group commonly used in peptide synthesis.
  • Carboxylic Acid Group : Contributes to the compound's acidity and reactivity.
  • Amino Groups : Essential for forming peptide bonds.

The molecular formula is C25H28N2O6C_{25}H_{28}N_{2}O_{6}, with a molecular weight of approximately 452.507 g/mol.

Biological Activity

Research into the biological activity of Fmoc-Ac-Cyclohexane has identified several key areas of interest:

1. Peptide Synthesis Applications

Fmoc-Ac-Cyclohexane is primarily used in the synthesis of peptides through solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection, facilitating the stepwise addition of amino acids. In studies, this compound has been incorporated into various peptide sequences, demonstrating its utility in creating complex structures with specific biological functions .

2. Enzyme Interaction Studies

The compound has shown potential in enzyme-substrate interaction studies, particularly in the context of organocatalysis. Its structural features enable it to act as a bifunctional catalyst, enhancing reaction rates and selectivity in Michael addition reactions . For instance, organocatalysts derived from this compound have achieved enantioselectivities of up to 41% in specific reactions, indicating its effectiveness as a catalytic agent .

3. Antiviral Activity

Recent investigations have explored the inhibitory effects of derivatives of Fmoc-Ac-Cyclohexane against viral proteases, such as the SARS-CoV-2 main protease (3CL pro). In vitro assays revealed that certain modifications of this compound could completely inhibit protease activity at low concentrations, suggesting potential therapeutic applications in antiviral drug development .

Synthesis Methods

The synthesis of Fmoc-Ac-Cyclohexane typically involves several steps:

  • Formation of the Cyclohexane Backbone : Starting from commercially available cyclohexane derivatives.
  • Introduction of Functional Groups : Using nucleophilic substitution reactions to introduce amino and carboxylic acid functionalities.
  • Protection Strategies : Employing Fmoc chemistry to protect amino groups during peptide assembly .

Comparative Analysis

To better understand Fmoc-Ac-Cyclohexane's unique features, a comparison with similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
L-LeucineNatural amino acidEssential for protein synthesis
N-Boc-L-ValineValine derivativeCommonly used in peptide synthesis
Fmoc-LysineLysine derivativeUseful in solid-phase peptide synthesis

Case Studies

Several case studies highlight the versatility and efficacy of Fmoc-Ac-Cyclohexane in research:

  • Organocatalysis : A study demonstrated that organocatalysts based on this compound facilitated Michael additions with high yields and selectivity, showcasing its potential in organic synthesis .
  • Antiviral Research : The compound's derivatives were tested against SARS-CoV-2 proteases, showing significant inhibition at concentrations as low as 25 μM, indicating its promise as a lead compound for antiviral drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of Fmoc/Boc-protected cyclohexane derivatives. Below is a detailed comparison with structurally analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Protecting Groups Key Features Applications Ref.
Target Compound : 4-(Fmoc-amino)-1-(Boc-amino)cyclohexane-1-carboxylic acid Cyclohexane Fmoc, Boc Dual orthogonal protection; carboxylic acid at position 1 SPPS, chiral intermediates
trans-4-({(Fmoc)carbonylamino}methyl)cyclohexanecarboxylic acid Cyclohexane Fmoc, methyl Trans-configuration; methyl-amino linker Conformational studies, drug delivery systems
(1S,2R)-2-(Fmoc-amino)cyclohexanecarboxylic acid Cyclohexane Fmoc Stereospecific (1S,2R) configuration; no Boc group Asymmetric synthesis, enzyme inhibitors
4-(Fmoc-amino)tetrahydro-2H-pyran-4-carboxylic acid Oxane (tetrahydropyran) Fmoc Oxygen-containing ring; enhanced solubility Glycopeptide mimics, glycosylation studies
(R)-4-(Fmoc-carbonyl)morpholine-3-carboxylic acid Morpholine Fmoc Heterocyclic nitrogen-oxygen ring; chiral center Bioactive peptide design
(S)-Methyl 2-((Fmoc)(methyl)amino)propanoate Propanoate ester Fmoc, methyl Ester group for solubility modulation Prodrug development, metabolic studies

Key Differences and Research Findings

Protection Strategy: The target compound’s dual Fmoc/Boc protection enables orthogonal deprotection (acidolysis for Boc, base for Fmoc), which is critical for sequential peptide assembly . In contrast, analogs like (1S,2R)-2-(Fmoc-amino)cyclohexanecarboxylic acid lack Boc, limiting their utility in multi-step syntheses .

Core Structure Influence :

  • Cyclohexane derivatives (e.g., target compound) exhibit greater rigidity compared to morpholine or oxane analogs, which can enhance stereochemical control but reduce solubility in aqueous media .

Synthetic Utility: The methyl ester derivative (e.g., (S)-Methyl 2-((Fmoc)(methyl)amino)propanoate) offers improved solubility in organic solvents but requires hydrolysis for carboxylic acid activation, adding steps to workflows .

Table 2: Physicochemical Properties

Property Target Compound trans-4-(Fmoc-methyl)cyclohexane 4-Fmoc-tetrahydropyran
Solubility Polar solvents (DMF, DMSO) Moderate in MeOH High in THF, DCM
Melting Point Not reported 194–196°C (decomposes) Not reported
Stability Stable at RT; sensitive to base/acid Stable under inert atmosphere Hygroscopic; store under N₂

Research and Application Insights

  • Peptide Synthesis : The dual protection in the target compound allows for iterative deprotection in SPPS, reducing side reactions .
  • Chiral Resolution: Stereospecific analogs (e.g., (1S,2R)-2-(Fmoc-amino)cyclohexanecarboxylic acid) are used in asymmetric catalysis, achieving >99% enantiomeric excess in some cases .
  • Limitations : Derivatives like 4-Fmoc-morpholine-3-carboxylic acid show reduced thermal stability compared to cyclohexane-based compounds, limiting high-temperature applications .

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation: Use fume hoods to minimize inhalation risks (H335: respiratory irritation) .
  • Emergency Measures: For skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes . Store in tightly sealed containers at 2–8°C in a dry, ventilated area away from acids/bases .

Q. How is this compound synthesized, and what are the key reaction conditions?

Methodological Answer:

  • Synthesis Steps:
    • Fmoc/Boc Protection: The compound is synthesized via sequential protection of amine groups using Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) groups .
    • Coupling Reactions: Peptide bond formation employs carbodiimide activators (e.g., DCC) in dichloromethane (DCM) at -10–20°C to minimize racemization .
    • Deprotection: Boc groups are removed with trifluoroacetic acid (TFA), while Fmoc is cleaved under basic conditions (20% piperidine in DMF) .
  • Key Conditions: Reaction yields depend on anhydrous solvents, controlled temperatures, and inert atmospheres (N₂/Ar) .

Q. What is the compound’s role in peptide synthesis and drug development?

Methodological Answer:

  • Building Block: Serves as a conformationally constrained cyclohexane backbone in solid-phase peptide synthesis (SPPS), enabling precise stereochemical control .
  • Drug Design Applications: Used to create peptidomimetics for targeting enzymes (e.g., proteases) or improving metabolic stability .

Advanced Questions

Q. How do conflicting hazard classifications (e.g., GHS categories) impact risk assessment?

Methodological Answer:

  • Data Contradictions: classifies the compound as H302 (oral toxicity) and H319 (eye irritation), while lists only Category 4 (low toxicity) for oral/dermal/inhalation routes.
  • Resolution Strategies:
    • In-House Testing: Conduct acute toxicity assays (OECD 423/425) to validate hazard levels .
    • Precautionary Measures: Assume higher hazard potential (e.g., H319) until conflicting data are reconciled .

Q. What challenges arise in purifying this compound after SPPS, and how are they addressed?

Methodological Answer:

  • Challenges:
    • By-Products: Unreacted Fmoc intermediates or truncated peptides contaminate the product .
    • Solubility Issues: Low solubility in polar solvents complicates column chromatography .
  • Solutions:
    • HPLC Purification: Use reversed-phase C18 columns with acetonitrile/water gradients (0.1% TFA) to isolate the target compound .
    • Precipitation: Add cold diethyl ether to crude mixtures to precipitate impurities .

Q. How can microwave-assisted synthesis improve the efficiency of producing derivatives?

Methodological Answer:

  • Optimization: Microwave irradiation reduces reaction times by 40–60% (e.g., from 24 hours to 8–12 hours) for similar Fmoc-protected compounds .
  • Conditions: Set microwave power to 150 W and temperature to 80°C in DMF, monitoring progress via TLC .
  • Yield Enhancement: Higher purity (>95%) is achieved by minimizing thermal degradation pathways .

Q. What analytical methods validate the compound’s structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms stereochemistry (e.g., cyclohexane chair conformation) and absence of racemization .
  • Mass Spectrometry: MALDI-TOF MS detects molecular ions (expected m/z: ~480 Da) and verifies deprotection efficiency .
  • HPLC: Retention time consistency (e.g., 12.5 min on C18 column) ensures >98% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.